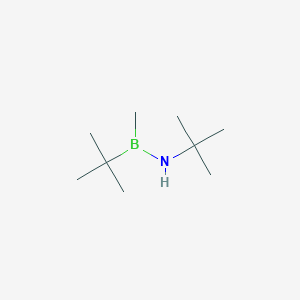
N,1-Di-tert-butyl-1-methylboranamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,1-Di-tert-butyl-1-methylboranamine: is an organoboron compound that features a boron atom bonded to a nitrogen atom, which is further substituted with two tert-butyl groups and one methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,1-Di-tert-butyl-1-methylboranamine typically involves the reaction of tert-butylamine with a boron-containing reagent under controlled conditions. One common method includes the reaction of tert-butylamine with borane (BH3) in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out at low temperatures to ensure the stability of the intermediate products and to achieve high yields .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions: N,1-Di-tert-butyl-1-methylboranamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or oxygen (O2) to form boron-containing oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield boron-hydride derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), oxygen (O2)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various halogenating agents and catalysts
Major Products Formed:
Oxidation: Boron oxides
Reduction: Boron-hydride derivatives
Substitution: Substituted boron amines
Wissenschaftliche Forschungsanwendungen
Chemistry: N,1-Di-tert-butyl-1-methylboranamine is used as a reagent in organic synthesis, particularly in the formation of boron-nitrogen bonds. It serves as a precursor for the synthesis of complex boron-containing compounds and materials .
Biology: In biological research, this compound is explored for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules .
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment .
Industry: this compound is utilized in the production of advanced materials, such as boron-containing polymers and ceramics, which exhibit enhanced mechanical and thermal properties .
Wirkmechanismus
The mechanism of action of N,1-Di-tert-butyl-1-methylboranamine involves its ability to form stable complexes with various molecules through boron-nitrogen interactions. The boron atom in the compound can act as a Lewis acid, accepting electron pairs from donor molecules, which facilitates the formation of stable adducts. These interactions are crucial in its applications in drug delivery and material synthesis .
Vergleich Mit ähnlichen Verbindungen
- N-tert-Butyl-1,1-dimethylallylamine
- N,N-Dimethylformamide di-tert-butyl acetal
- Di-tert-butyl dicarbonate
Comparison: N,1-Di-tert-butyl-1-methylboranamine is unique due to the presence of both tert-butyl and methyl groups attached to the boron-nitrogen framework. This structural feature imparts distinct steric and electronic properties, making it more versatile in forming stable complexes compared to similar compounds. Additionally, its ability to participate in a wide range of chemical reactions further enhances its utility in various applications .
Eigenschaften
CAS-Nummer |
110078-49-4 |
|---|---|
Molekularformel |
C9H22BN |
Molekulargewicht |
155.09 g/mol |
IUPAC-Name |
N-[tert-butyl(methyl)boranyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C9H22BN/c1-8(2,3)10(7)11-9(4,5)6/h11H,1-7H3 |
InChI-Schlüssel |
NQGOFDZKVHEZCQ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C)(C(C)(C)C)NC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


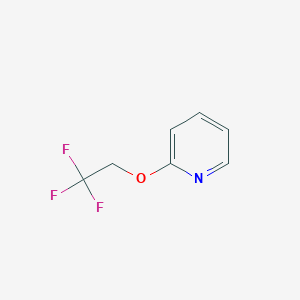
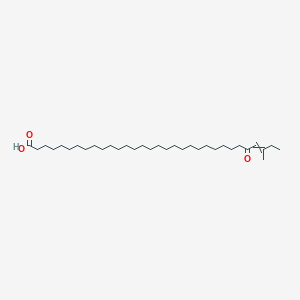
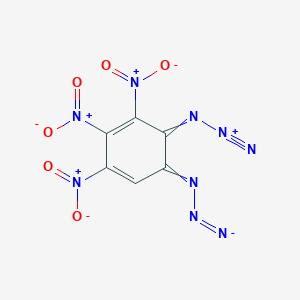
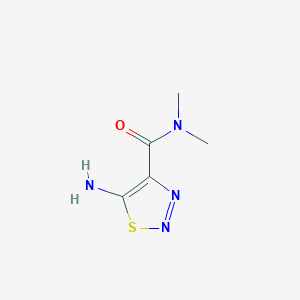
![1-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-4-phenylpyrrolidin-2-one](/img/structure/B14307695.png)
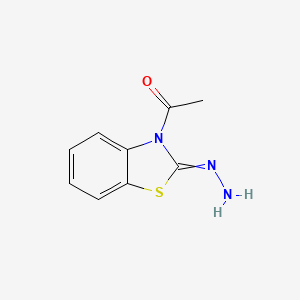
![N-[2-(1-Benzyl-1H-indol-3-yl)ethyl]formamide](/img/structure/B14307700.png)
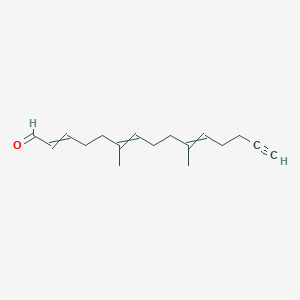
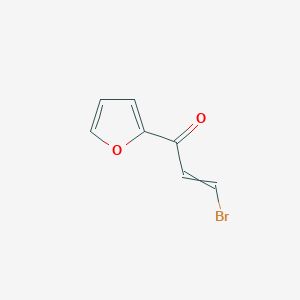


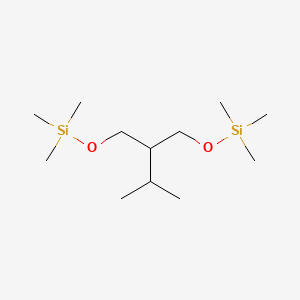
![2-(2-Chloroprop-2-en-1-yl)bicyclo[2.2.2]octane-2-carbaldehyde](/img/structure/B14307737.png)

